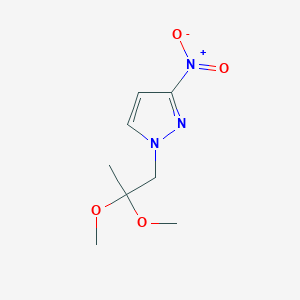

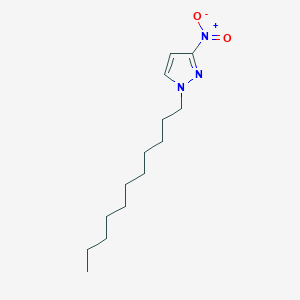

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “2,2-Dimethoxypropyl” part suggests the presence of a propyl group (a three-carbon chain) with two methoxy groups attached to the second carbon .

Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a pyrazole ring, a propyl chain, and two methoxy groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the nitro group might make the compound more reactive towards reduction reactions .Applications De Recherche Scientifique

Pyrazolines, including 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole, are significant heterocyclic compounds known for their diverse biological properties. These nitrogen-containing five-membered ring compounds have stimulated extensive research due to their various pharmacological effects. Pyrazoline derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many others. This wide range of activities is attributed to the structural versatility and reactivity of pyrazolines, making them valuable in therapeutic applications and pharmaceutical compositions (Shaaban, Mayhoub, & Farag, 2012).

Synthesis and Chemical Properties

The synthesis of pyrazole derivatives, including this compound, typically involves condensation followed by cyclization. These synthetic routes are crucial for developing pyrazole-based heterocyclic compounds with potential yields under various conditions. The synthetic methodologies highlight the adaptability of pyrazoles as synthons in organic chemistry, underpinning their extensive applications in creating biologically active compounds. Pyrazole derivatives exhibit widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects, underscoring their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Applications in Drug Development

Pyrazoline derivatives, by virtue of their structural diversity and biological activity, are employed in the development of new therapeutic agents. Their application in anticancer research is particularly noteworthy. These compounds have shown significant efficacy against various cancer cell lines, offering a promising avenue for novel anticancer drug development. The exploration of pyrazoline derivatives in medicinal chemistry is driven by their potential to act as effective therapeutic agents with diverse biological activities. This has led to a growing interest in the synthesis of novel pyrazoline derivatives with enhanced pharmacological profiles (Ray et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2,2-dimethoxypropyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-8(14-2,15-3)6-10-5-4-7(9-10)11(12)13/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPZFKGHGDFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)[N+](=O)[O-])(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6330437.png)

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6330438.png)

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester](/img/structure/B6330441.png)

![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)

![2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330498.png)